molecular formula C18H29NO B443639 N-(2-ethyl-6-methylphenyl)nonanamide

N-(2-ethyl-6-methylphenyl)nonanamide

Cat. No.: B443639
M. Wt: 275.4g/mol
InChI Key: QCTXFRAAQUUYEV-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)nonanamide is a synthetic amide compound characterized by a nonanamide chain attached to a substituted phenyl group (2-ethyl-6-methylphenyl). For instance, nonanoyl-vanillamide (N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide), a structurally related compound, mimics capsaicin’s TRPV1 receptor activation, implying that this compound may similarly interact with sensory receptors . However, its distinct aromatic substitution could alter selectivity, potency, or application compared to vanilloid derivatives.

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)nonanamide

InChI

InChI=1S/C18H29NO/c1-4-6-7-8-9-10-14-17(20)19-18-15(3)12-11-13-16(18)5-2/h11-13H,4-10,14H2,1-3H3,(H,19,20)

InChI Key

QCTXFRAAQUUYEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=C(C=CC=C1CC)C

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C=CC=C1CC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chloroacetamide Herbicides

Compounds such as S-metolachlor , metolachlor , and acetochlor share the N-(2-ethyl-6-methylphenyl) aromatic backbone but differ in substituents on the amide nitrogen and adjacent functional groups. These herbicides inhibit long-chain fatty acid biosynthesis, targeting weed species in pre-emergence agricultural applications .

Key Differences:
Compound Structure Mode of Action Environmental Fate Regulatory Status
S-metolachlor 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide Fatty acid biosynthesis inhibition Metabolized via O-demethylation to 2-hydroxy derivatives Widely used in legume crops
Acetochlor 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide Same as S-metolachlor Higher soil persistence; prohibited in Serbia due to toxicity risks Restricted in some regions
Metolachlor 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide Same as S-metolachlor Rapid degradation in soils with hydroxylated metabolites Common in maize and soybean crops

Research Findings :

  • Metabolites of S-metolachlor (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)-acetamide) exhibit reduced herbicidal activity but increased polarity, affecting soil mobility .
  • Acetochlor’s ethoxymethyl group enhances volatility, contributing to environmental contamination .

Capsaicin Analogs

Nonanamide derivatives like nonanoyl-vanillamide and dihydrocapsaicin share the nonanamide chain but feature vanillyl (4-hydroxy-3-methoxyphenyl) groups instead of 2-ethyl-6-methylphenyl. These compounds activate TRPV1 receptors, mediating pain and inflammation responses .

Key Differences:
Compound Structure Biological Activity Applications
Nonanoyl-vanillamide N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide TRPV1 agonist (capsaicin-like activity) Pain relief, neuropharmacology
Dihydrocapsaicin N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide Potent TRPV1 activation Clinical analgesia, topical formulations
Target Compound N-(2-ethyl-6-methylphenyl)nonanamide Hypothesized TRPV1 modulation (untested) Potential sensory or therapeutic uses

Research Findings :

  • Nonanoyl-vanillamide’s synthetic design approximates natural capsaicin’s efficacy, with minor structural adjustments altering receptor binding kinetics .

Other Structural Analogs

Compounds like 2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide () retain the N-(2-ethyl-6-methylphenyl) group but incorporate sulfur-based substituents, altering physicochemical properties such as logP and solubility.

Key Differences :

  • Sulfur substitution increases molecular weight (333.88 g/mol) and polar surface area, likely reducing volatility compared to chloroacetamide herbicides .

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